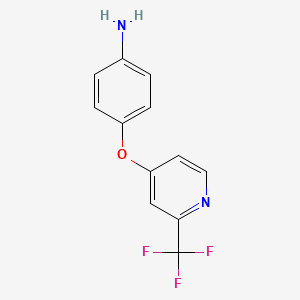
4-(2-トリフルオロメチルピリジン-4-イルオキシ)フェニルアミン
概要
説明
“4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . This can be obtained in good yield via a simple one-step reaction .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives typically involve the addition of in situ. radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group has an electronegativity of 3.46, and its Hammett constant is 0.54 .科学的研究の応用
農薬工業
4-(2-トリフルオロメチルピリジン-4-イルオキシ)フェニルアミン: とその誘導体は、主に農薬業界において、害虫から作物を保護するために使用されています . トリフルオロメチル基は、農薬の一般的な部分であり、過去20年間で発売された農薬の50%以上がフッ素化されています . この化合物の誘導体は、ISOの一般名を持つ20種類以上の新しい農薬に組み込まれており、作物保護における重要性を示しています .
製薬用途
製薬部門では、この化合物の誘導体は、フッ素原子とピリジン部分によって付与される独特の物理化学的特性のために使用されています . トリフルオロメチルピリジン部分を有する5つの医薬品が市場承認を取得しており、いくつかの候補が臨床試験中です . これは、新しい治療薬開発における化合物の可能性を強調しています。
材料科学
4-(2-トリフルオロメチルピリジン-4-イルオキシ)フェニルアミンを含むフッ素化有機化学物質の開発により、機能性材料の分野で大きな進歩が見られました . フッ素含有化合物のユニークな特性により、安定性の向上、性能の向上など、強化された特性を持つ材料の作成に役立っています。
化学合成
この化合物は、アミノ化反応によるアミノピリジンの調製のための反応剤として役立ちます . また、パラジウム触媒によるキシレンの好気的酸化カップリングによるテトラメチルビフェニルの位置選択的調製のための触媒リガンドとしても作用します . これらの用途は、合成化学における中間体としての汎用性を示しています。
環境科学
4-(2-トリフルオロメチルピリジン-4-イルオキシ)フェニルアミンの誘導体は、作物保護における役割と潜在的な環境影響のために、環境科学において重要です . これらの化合物の環境運命と挙動を理解することは、生態学的安全性評価と持続可能な農業慣行の開発に不可欠です。
バイオテクノロジー
バイオテクノロジーでは、化合物の誘導体は、生物学的活性について調べることができ、新しい用途につながる可能性があります . フッ素の物理化学的特性とピリジン環の組み合わせにより、バイオテクノロジー研究とイノベーションのための新たな道が開かれる可能性があります。
薬理学
4-(2-トリフルオロメチルピリジン-4-イルオキシ)フェニルアミンの薬理学的可能性は大きく、その誘導体はヒトおよび獣医学の両方で使用されています . 化合物による薬物設計および開発への影響は、トリフルオロメチル基が生物学的活性および薬物特性を調節する能力に起因しています。
分析化学
分析化学では、この化合物とその誘導体は、さまざまな分析方法において標準品または試薬として使用できます . これらの独特の化学構造により、複雑な混合物中の正確な検出と定量が可能になり、環境試料または製剤の分析を支援します。
作用機序
将来の方向性
TFMP derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
特性
IUPAC Name |
4-[2-(trifluoromethyl)pyridin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-7-10(5-6-17-11)18-9-3-1-8(16)2-4-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMGGNYWVPXPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731080 | |
| Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-71-2 | |
| Record name | 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630125-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
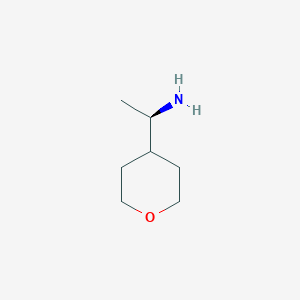
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
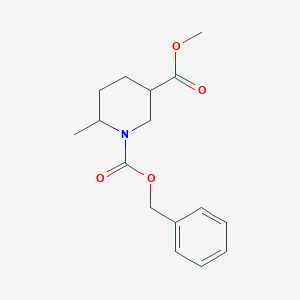
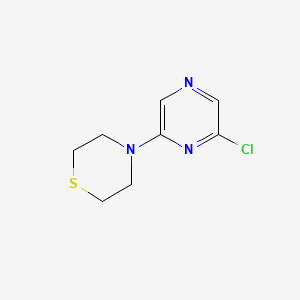

![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
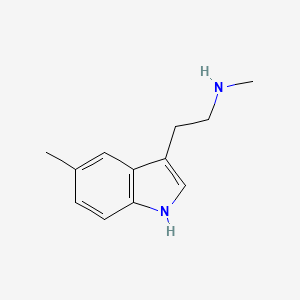
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
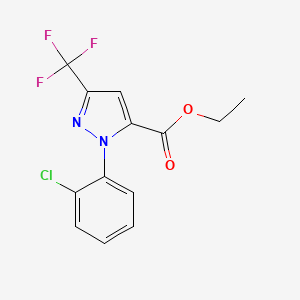
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)


